Compound Description: 2-(Benzimidazol-2-yl)-3-(4-fluorophenyl)-6(and 7)-(4-methylpiperazin-1-yl)quinoxalines, referred to as mri BIQ 13da/14da, are a mixture of regioisomers that exhibit promising antitumor activity. Specifically, they show high selectivity and cytotoxicity against human lung adenocarcinoma (cell line A549) with a half-maximal inhibitory concentration comparable to doxorubicin and a selectivity index of 12. Further research suggests their mechanism of action may involve stopping the cell cycle in phase S, inhibiting DNA synthesis, and inducing mitochondrial apoptosis.
Compound Description: This compound acts as a substance P (neurokinin-1) receptor antagonist, demonstrating potential therapeutic applications in treating conditions such as emesis and inflammatory diseases.
Compound Description: This compound is structurally characterized by its morpholine ring in a chair conformation and a puckered piperazine ring. The dihedral angles formed between its 1,6-dihydropyridazine ring and the phenyl and benzene rings are noteworthy. Crystallographic analysis reveals intermolecular C—H⋯O interactions linking the molecules along the c axis and C–H⋯π interactions contributing to structural stability.
Compound Description: This compound was synthesized through a multi-step process involving amination of 2,6-difluorobenzonitrile with morpholine, followed by cyclization with hydrazine hydrate and condensation with 3-fluorobenzoic acid. It shows inhibitory effects on the proliferation of A549, BGC-823, and HepG-2 cancer cell lines.
Compound Description: Compound 26 acts as a RORγt inverse agonist, exhibiting high selectivity over PXR, LXRα, and LXRβ. It demonstrates favorable liability and pharmacokinetic properties in vitro and good pharmacokinetic profile in mice. Oral administration of 26 effectively inhibits IL-17 production in a mouse IL-2/IL-23-induced pharmacodynamic model and shows efficacy in an IL-23-induced mouse acanthosis model.
Compound Description: (2E)-3-(3-Fluorophenyl)-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one, designated as f2, exhibits potent and selective inhibition of recombinant human monoamine oxidase B (MAO-B) with an IC50 value of 0.087 μM and a high selectivity index (SI) of 517.2. This compound demonstrates reversible inhibition characteristics and shows moderate inhibition towards acetylcholinesterase. Further studies indicate good blood-brain barrier permeation for f2.
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine and 5-(2-Fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol
Compound Description: These two 1,2,4-triazole derivatives are studied for their potential antimicrobial and antifungal activities. They are formulated together in thistle seed oil and tested for their effects on wound healing in sheep. The mixture shows positive results, promoting faster healing compared to a control group.
Compound Description: These six compounds are synthetic cannabinoid receptor agonists (SCRAs) that have been extensively characterized for their analytical profiles. Their structures are based on sulfamoyl benzoate, sulfamoyl benzamide, and N-benzoylpiperidine scaffolds. The research surrounding these compounds aimed to understand their metabolic fate and identify suitable targets for toxicological screenings.
Compound Description: This benzoxazepine derivative acts as an inverse agonist of the nuclear receptor RORγ, a key regulator of T-helper 17 (TH17) cell function and development. It binds to the RORγ ligand-binding domain (LBD) with high affinity, preventing its interaction with a peptide derived from steroid receptor coactivator 1 and inhibiting IL-17 secretion from human TH17 cells.
Compound Description: MK-7246 is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells (CRTH2). It demonstrates high affinity for CRTH2 across various species, acts as a full antagonist, exhibits good oral bioavailability and metabolic stability, and effectively blocks antigen-induced late-phase bronchoconstriction and airway hyper-responsiveness in sheep.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.